molecular formula C11H13ClOS2 B14046887 1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one

1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one

Katalognummer: B14046887
Molekulargewicht: 260.8 g/mol
InChI-Schlüssel: UVJALLNZBAPVNV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one is an organic compound with a unique structure characterized by the presence of methylthio groups attached to a phenyl ring and a chloropropanone moiety

Vorbereitungsmethoden

The synthesis of 1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one typically involves the reaction of 2,6-dimethylthiophenol with a chloropropanone derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Analyse Chemischer Reaktionen

1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the chloropropanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

    Reduction: Sodium borohydride, ethanol as a solvent.

    Substitution: Amines or thiols, base (e.g., sodium hydroxide), and solvents like dichloromethane.

Major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methylthio groups and the chloropropanone moiety play crucial roles in its binding affinity and reactivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, leading to the observed biological effects.

Vergleich Mit ähnlichen Verbindungen

1-(2,6-Bis(methylthio)phenyl)-2-chloropropan-1-one can be compared with similar compounds, such as:

    1-(2,6-Dimethylphenyl)-2-chloropropan-1-one: Lacks the methylthio groups, resulting in different reactivity and biological activity.

    1-(2,6-Bis(methylthio)phenyl)-2-bromopropan-1-one:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

Molekularformel

C11H13ClOS2

Molekulargewicht

260.8 g/mol

IUPAC-Name

1-[2,6-bis(methylsulfanyl)phenyl]-2-chloropropan-1-one

InChI

InChI=1S/C11H13ClOS2/c1-7(12)11(13)10-8(14-2)5-4-6-9(10)15-3/h4-7H,1-3H3

InChI-Schlüssel

UVJALLNZBAPVNV-UHFFFAOYSA-N

Kanonische SMILES

CC(C(=O)C1=C(C=CC=C1SC)SC)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.